molecular formula C18H16ClFN2O2S B2491121 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851865-26-4

2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2491121
CAS No.: 851865-26-4
M. Wt: 378.85
InChI Key: DRGHGGFSLHRSOG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound belonging to the family of imidazoles. It features a complex structure characterized by a 4-chlorophenoxy group, a 3-fluorobenzylthio group, and an imidazolone moiety, making it an intriguing molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, the following general synthetic route is typically employed:

  • Formation of the Imidazolone Core: : The synthesis begins with the preparation of the imidazolone core through the reaction of appropriate aldehydes and ketones under basic conditions.

  • Attachment of the Fluorobenzylthio Group: : The 3-fluorobenzylthiol is then attached to the imidazolone core via a nucleophilic substitution reaction.

  • Introduction of the Chlorophenoxy Group: : Finally, the 4-chlorophenoxy group is introduced through a suitable electrophilic aromatic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route, optimized for large-scale synthesis. Process improvements may include the use of more efficient catalysts, optimized reaction conditions, and the implementation of continuous flow reactors to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Under oxidative conditions, the compound can undergo oxidation reactions, potentially leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur, affecting various functional groups within the molecule.

  • Substitution: : The chlorophenoxy and fluorobenzylthio groups can be replaced via nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution Reagents: : Nucleophiles like thiols, amines, and hydroxides

Major Products:
  • Oxidation: : Sulfoxides and sulfones

  • Reduction: : Alcohols and amines

  • Substitution: : Derivatives with varied nucleophilic groups

Scientific Research Applications

Chemistry: 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is utilized in organic synthesis as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound serves as a molecular probe for studying enzyme kinetics and protein-ligand interactions, particularly those involving imidazole-containing ligands.

Medicine: Preclinical studies explore the potential of this compound as a lead compound for the development of new therapeutic agents, especially for conditions where modulation of imidazolone pathways is relevant.

Industry: In industrial applications, this compound may be used in the formulation of specialty chemicals, coatings, and as a precursor for high-performance materials.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets, primarily enzymes and receptors with affinity for the imidazolone structure. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions, while the chlorophenoxy group may contribute to steric and electronic effects that modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(4-Chlorophenoxy)-1-(2-(2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: : Another member of the imidazolone family with dichlorobenzyl substitution.

  • 2-(4-Chlorophenoxy)-1-(2-(4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: : Similar structure but with a different positioning of the fluorobenzyl group.

  • 2-(4-Chlorophenoxy)-1-(2-(3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: : A variant with a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness: The uniqueness of 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone lies in its specific combination of substituents, which impart distinct physicochemical properties and biological activities. The presence of both chlorophenoxy and fluorobenzylthio groups provides a unique balance of hydrophobicity, electronic effects, and steric factors that can enhance its utility in various research and industrial applications.

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Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c19-14-4-6-16(7-5-14)24-11-17(23)22-9-8-21-18(22)25-12-13-2-1-3-15(20)10-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGHGGFSLHRSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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